N-(4-Bromophenyl)benzofuran-2-carboxamide
Overview
Description
N-(4-Bromophenyl)benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Mechanism of Action
Target of Action
N-(4-Bromophenyl)benzofuran-2-carboxamide has been found to exhibit significant antibacterial activities against clinically isolated drug-resistant bacteria, particularly NDM-positive bacteria A. baumannii . Therefore, the primary targets of this compound are these bacteria.
Mode of Action
It has been found to be highly effective against its target bacteria, suggesting a strong interaction with its targets .
Biochemical Pathways
Given its antibacterial activity, it can be inferred that it interferes with essential biochemical pathways in the target bacteria, leading to their inhibition or death .
Result of Action
The primary result of the action of this compound is the inhibition of growth or killing of the target bacteria, particularly NDM-positive bacteria A. baumannii .
Preparation Methods
The synthesis of N-(4-Bromophenyl)benzofuran-2-carboxamide typically involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to couple 2-bromo-5-nitrofuran with 4-bromophenylboronic acid under microwave irradiation in the presence of a palladium catalyst and a base . This method provides a high yield of the desired product with minimal side reactions.
Chemical Reactions Analysis
N-(4-Bromophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound can be used in the synthesis of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
N-(4-Bromophenyl)benzofuran-2-carboxamide can be compared to other benzofuran derivatives such as:
2-Acetylbenzofuran: Known for its anti-inflammatory and analgesic properties.
6-Bromo-2-benzofuran-1-yl-4-chloroquinoline: Exhibits potent anticancer activity.
5-Methyl-2-benzofuran-1-yl-4-nitroaniline: Demonstrates significant antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXFAIYJMOFMBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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